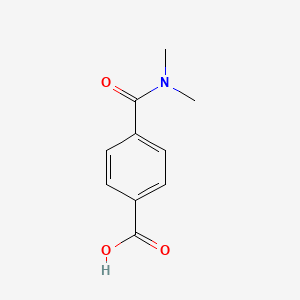

![molecular formula C26H26N2O3 B2583231 1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine CAS No. 866149-68-0](/img/structure/B2583231.png)

1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

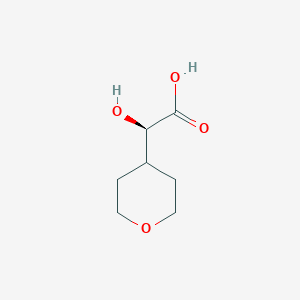

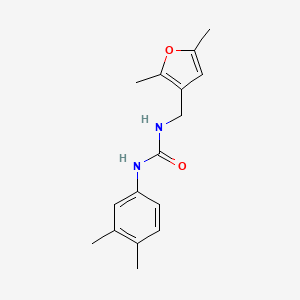

The compound appears to be a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazines are often used in the synthesis of pharmaceuticals and polymers.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the addition of the various functional groups. The exact synthesis process would depend on the desired final product and the starting materials available.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxol group would likely contribute to the compound’s aromaticity, while the propynyloxy and naphthyl groups could affect its reactivity.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The piperazine ring is often involved in reactions with acids and bases, while the benzodioxol, propynyloxy, and naphthyl groups could participate in various organic reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make the compound more soluble in water, while the benzodioxol and naphthyl groups could increase its lipophilicity.Applications De Recherche Scientifique

Luminescent Properties and Photo-induced Electron Transfer

The study of novel piperazine substituted naphthalimide compounds reveals significant insights into their luminescent properties and the potential for photo-induced electron transfer. These compounds exhibit characteristics typical of pH probes, making them potentially useful for sensing applications. The fluorescence of 4-amino-1,8-naphthalimide fluorophores can be quenched through a photo-induced electron transfer (PET) process, which is modifiable by the protonation or quaternization of the alkylated amine donor (Gan, Chen, Chang, & Tian, 2003).

Molecular Structures and Intermolecular Interactions

Research into the molecular structures of closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines has shown that despite similar molecular conformations, different compounds exhibit varied intermolecular interactions. This variability affects their physical properties and could influence their application in material science and drug design (Mahesha, Sagar, Yathirajan, Furuya, Haraguchi, Akitsu, & Glidewell, 2019).

Antidepressant-like Effects

Compounds with structures similar to the mentioned chemical have been investigated for their potential antidepressant-like effects through the activation of 5-HT1A receptors. These studies indicate a role for postsynaptic 5-HT1A receptors in the antidepressant-like effects of certain piperazine derivatives (Matsuda, Somboonthum, Suzuki, Asano, & Baba, 1995).

Antibacterial and Biofilm Inhibition Activities

Novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety have shown significant antibacterial efficacies and biofilm inhibition activities. These compounds, particularly against E. coli, S. aureus, and S. mutans strains, suggest potential applications in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).

Anticancer Activities

Organotin(IV) derivatives containing benzodioxolylmethylpiperazine moieties have exhibited significant anticancer activities. These compounds' interactions with cancer cells highlight their potential as therapeutic agents in oncology, offering a new avenue for cancer treatment research (Shaheen, Sirajuddin, Ali, REHMAN, Dyson, Shah, & Tahir, 2018).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties.

Orientations Futures

The potential applications of this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further developed and tested as a pharmaceutical drug. Alternatively, it could be used as a building block in the synthesis of more complex molecules.

Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

Propriétés

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-prop-2-ynoxynaphthalen-1-yl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c1-2-15-29-24-10-8-21-5-3-4-6-22(21)23(24)18-28-13-11-27(12-14-28)17-20-7-9-25-26(16-20)31-19-30-25/h1,3-10,16H,11-15,17-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYDIMYRZOQUGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

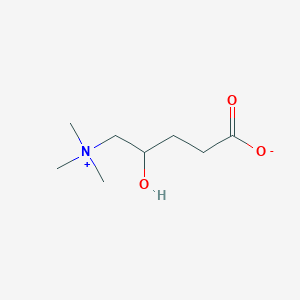

![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2583152.png)

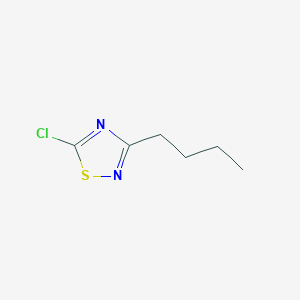

![N-[1-(3,5-Dimethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2583157.png)

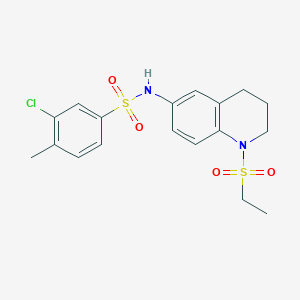

![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-3-yl)methanone](/img/structure/B2583159.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)